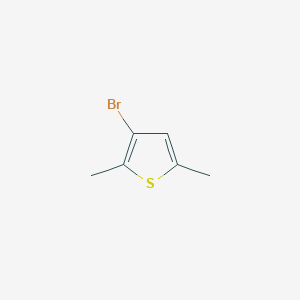

3-Bromo-2,5-dimethylthiophene

Description

Significance of Thiophene (B33073) Core in Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comderpharmachemica.com Its structure, featuring a planar, aromatic ring, imparts a unique combination of stability and reactivity. wikipedia.orgrroij.com This aromaticity, comparable to that of benzene, allows thiophene and its derivatives to participate in a wide range of chemical transformations, making them versatile building blocks in organic synthesis. numberanalytics.comwikipedia.org The thiophene nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials, highlighting its broad-ranging importance. numberanalytics.comrroij.com

Importance of Halogenation in Thiophene Functionalization

The introduction of halogen atoms onto the thiophene ring is a powerful strategy for modulating its chemical properties and enabling further functionalization. wiley.com Halogenation, particularly bromination, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in the construction of complex molecular architectures. smolecule.com The presence of a halogen atom, like bromine, alters the electron distribution within the thiophene ring, influencing its reactivity in subsequent synthetic steps. wiley.com This makes halogenated thiophenes, including 3-Bromo-2,5-dimethylthiophene, highly valuable precursors for creating diverse and complex molecules. nih.gov

Overview of this compound as a Key Synthetic Intermediate

This compound is a halogenated thiophene derivative that serves as a crucial intermediate in organic synthesis. Its structure, featuring a bromine atom at the 3-position and methyl groups at the 2- and 5-positions, makes it a versatile building block. The bromine atom can be readily displaced or involved in coupling reactions, while the methyl groups influence the compound's electronic properties and steric environment. This specific substitution pattern allows for regioselective transformations, making it a valuable tool for the targeted synthesis of more complex thiophene-containing molecules for applications in materials science and medicinal chemistry. smolecule.comsmolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXWHPNUCOZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348583 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31819-37-1 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3 Bromo 2,5 Dimethylthiophene

The primary method for synthesizing 3-Bromo-2,5-dimethylthiophene involves the direct bromination of 2,5-dimethylthiophene (B1293386). A common and effective approach utilizes N-bromosuccinimide (NBS) as the brominating agent. In a typical procedure, 2,5-dimethylthiophene is dissolved in a suitable solvent, such as glacial acetic acid, and NBS is added in portions. The reaction is generally stirred at ambient temperature for a couple of hours. Following the reaction, the mixture is worked up by pouring it into ice water and extracting the product with a solvent like dichloromethane. rsc.org This method provides a good yield of the desired product. rsc.org

Another approach involves the use of bromine in a suitable solvent. The regioselectivity of the bromination is directed by the activating methyl groups, favoring substitution at the 3-position.

Chemical Properties of 3 Bromo 2,5 Dimethylthiophene

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of this compound with a boronic acid or ester. smolecule.com This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the thiophene (B33073) ring. smolecule.com

Stille Coupling: In a Stille coupling, this compound is reacted with an organotin compound in the presence of a palladium catalyst. This provides another efficient route for the formation of carbon-carbon bonds.

Other Coupling Reactions: The compound can also participate in other cross-coupling reactions, such as Heck, Sonogashira, and Negishi couplings, further expanding its synthetic utility.

Heck-type Reactions and Mechanistic Insights in Thiophene Arylation

Grignard and Organolithium Reagent Formation

The bromine atom in this compound can be readily converted into a more reactive organometallic species.

Grignard Reagent: Reaction with magnesium metal leads to the formation of the corresponding Grignard reagent, (2,5-dimethylthiophen-3-yl)magnesium bromide. This nucleophilic reagent can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters. The reaction of the oxidized form, this compound 1,1-dioxide, with Grignard reagents has been shown to lead to the formation of complex heterotricycloheptane derivatives. acs.orgacs.org

Organolithium Reagent: Halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at low temperatures can generate the corresponding 3-lithiated thiophene derivative. This highly reactive species is a powerful tool for introducing various functional groups.

Grignard Reagent Reactivity with this compound 1,1-dioxide

Nucleophilic Aromatic Substitution

While less common for aryl bromides compared to activated systems, under certain conditions, the bromine atom can be displaced by strong nucleophiles. This can include reactions with amines, alkoxides, or thiolates to introduce new functional groups onto the thiophene ring.

Physical and Spectroscopic Properties of 3 Bromo 2,5 Dimethylthiophene

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum typically shows a singlet for the proton at the 4-position of the thiophene (B33073) ring and two singlets for the protons of the two methyl groups at the 2- and 5-positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the thiophene ring and the two methyl carbons. rsc.org

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments. rsc.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C-S stretching vibrations of the thiophene ring.

Applications of 3 Bromo 2,5 Dimethylthiophene in Advanced Materials and Chemical Intermediates

Precursor in the Synthesis of Functionalized Thiophene (B33073) Oligomers and Polymers

The presence of a bromine atom on the 3-Bromo-2,5-dimethylthiophene ring makes it an ideal substrate for various cross-coupling reactions, which are fundamental to the synthesis of conjugated thiophene-based oligomers and polymers. These materials are of significant interest due to their electronic and optical properties. smolecule.comthieme-connect.de

Methods such as Suzuki-Miyaura, Stille, and direct arylation cross-coupling reactions are commonly employed to form new carbon-carbon bonds at the site of the bromine atom. smolecule.comjcu.edu.auresearchgate.net In these reactions, the bromo-substituted thiophene is coupled with other organometallic reagents or aryl compounds to extend the conjugated system, leading to the formation of dimers, oligomers, and polymers. jcu.edu.au For instance, Stille coupling can be used to synthesize star-shaped materials and various oligomers containing thiophene units. jcu.edu.au Similarly, Suzuki-Miyaura coupling is a versatile method for creating thiophene derivatives by reacting the bromo-compound with boronic acids or esters. jcu.edu.au

These polymerization and oligomerization reactions yield materials with tailored properties suitable for applications in organic electronics. smolecule.com The resulting polythiophenes and oligothiophenes are key components in the development of conducting polymers, which are essential for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). smolecule.com

Table 1: Cross-Coupling Reactions for Thiophene Functionalization

| Coupling Reaction | General Reactants | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Bromo-thiophene + Arylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Biaryl thiophene derivative |

| Stille | Bromo-thiophene + Organostannane reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) | Coupled thiophene structure |

| Direct Arylation | Bromo-thiophene + Aryl bromide | Palladium catalyst (e.g., Pd(OAc)₂) | 2-Aryl-4-bromo-thiophene |

Building Block for Complex Heterocyclic Structures

This compound and its derivatives are valuable intermediates for constructing more complex heterocyclic systems. The reactivity of the carbon-bromine bond allows for its participation in various cyclization and coupling reactions to form fused-ring systems and multi-heterocyclic architectures.

Research has shown that brominated thiophenes can be utilized in palladium-catalyzed reactions to build extended heterocyclic triads. For example, Suzuki-Miyaura cross-coupling is a powerful tool for linking the thiophene core to other heterocyclic rings like furans, oxazoles, or other thiophenes. researchgate.net This strategy is employed in the synthesis of novel compounds with potential applications in medicinal chemistry, such as the development of anticancer agents.

Furthermore, derivatives like this compound 1,1-dioxide can undergo cycloaddition reactions. In one notable example, the reaction of this dioxide with Grignard reagents leads to the formation of a complex heterotricycloheptane derivative, showcasing the utility of the thiophene scaffold in accessing unique three-dimensional structures. acs.orgresearchgate.net The electron-withdrawing nature of the sulfone group in the dioxide derivative facilitates such transformations.

Role in the Development of New Materials

The electronic properties inherent to the thiophene ring, which can be fine-tuned by substituents, make this compound a key component in the development of new functional materials. smolecule.com Thiophene derivatives are widely explored for their potential in organic electronics and materials science. smolecule.comsmolecule.com

Specific research highlights the use of closely related compounds in cutting-edge applications. For example, 3,4-dibromo-2,5-dimethyl-thiophene serves as a starting material for the synthesis of functionalized dimercaptothiophenes. rsc.org These resulting compounds have been investigated as high-energy cathode materials for advanced lithium/lithium-ion batteries. rsc.org The synthesis involves a lithium-halogen exchange followed by reaction with sulfur. rsc.org

Additionally, the broader class of brominated thiophenes is integral to creating materials for:

Organic Semiconductors: Their structure allows for efficient charge transport, a critical property for semiconductors used in electronic devices. smolecule.com

Organic Photovoltaics (OPVs): Thiophene derivatives can enhance the efficiency of solar cells by improving charge transport properties.

Organic Light-Emitting Diodes (OLEDs): The conductive properties of polymers derived from these thiophenes are essential for OLED technology. smolecule.com

Intermediate in the Synthesis of Organotellurium Compounds

This compound also plays a role as an intermediate in the synthesis of organotellurium compounds. These compounds are of interest in various areas of chemistry, including materials science and synthetic methodology.

A key synthetic route involves the conversion of a related precursor, 3-acetyl-2,5-dimethylthiophene (B1297827), into an α-bromo intermediate, which is then used to create tellurium derivatives. researchgate.net Specifically, the synthesis of α-bromo-3-acetyl-2,5-dimethylthiophene is achieved by reacting 3-acetyl-2,5-dimethylthiophene with bromine in glacial acetic acid. researchgate.net This bromo-intermediate can then be reacted with various organotellurium species. For instance, it can be reacted with aryltellurium trichlorides in the presence of tellurium powder to yield complex organotellurium compounds. researchgate.net These reactions demonstrate the utility of the brominated thiophene structure as a stepping stone to incorporate tellurium, a heavier chalcogen, into organic frameworks. researchgate.net

Table 2: Synthesis of an Organotellurium Precursor

| Starting Material | Reagent | Solvent | Product |

| 3-Acetyl-2,5-dimethylthiophene | Bromine | Glacial Acetic Acid | α-Bromo-3-acetyl-2,5-dimethylthiophene |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The functionalization of the 3-Bromo-2,5-dimethylthiophene core through innovative catalytic methods presents a major avenue for future research. While established cross-coupling reactions like Suzuki-Miyaura and Stille are valuable, the exploration of new catalytic systems can unlock unprecedented molecular architectures. jcu.edu.au

A key area of interest is the iridium-catalyzed borylation of the thiophene (B33073) ring. nih.gov Although initial studies have shown that the electron-rich nature and steric hindrance of this compound can lead to low reactivity in borylation reactions, overcoming these challenges could provide a direct and versatile handle for further functionalization. nih.gov Research could focus on developing more active iridium catalysts or optimizing reaction conditions to improve yields. nih.gov The resulting boronate esters would serve as valuable intermediates for a wide array of subsequent cross-coupling reactions. nih.gov

Furthermore, the development of novel phosphine (B1218219) oxide-based organocatalysts could open new reaction pathways. researchgate.netiss.it These catalysts have shown promise in promoting various stereoselective transformations, and their application to this compound could lead to the synthesis of novel chiral thiophene derivatives with potential applications in asymmetric catalysis and medicinal chemistry. researchgate.netiss.it

| Catalytic Transformation | Catalyst System | Potential Intermediate | Potential Application |

|---|---|---|---|

| Iridium-Catalyzed Borylation | [Ir(μ2-OMe)(COD)]2/dtbpy or (Ind)Ir(COD)/dmpe | 3-Boryl-2,5-dimethylthiophene derivatives | Suzuki-Miyaura cross-coupling |

| Organocatalysis | Chiral Phosphine Oxides | Enantiomerically enriched thiophene derivatives | Asymmetric synthesis, medicinal chemistry |

| Kumada Coupling | Nickel-based catalysts (e.g., Ni(dppp)Cl2) | Bi- and polythiophene structures | Organic electronics, conductive polymers |

| Stille Coupling | Palladium-based catalysts | Functionalized oligothiophenes | Organic electronics, materials science |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

One promising approach is the use of microwave-assisted synthesis. bohrium.com This technique can significantly reduce reaction times and improve yields in cross-coupling reactions, such as the Suzuki-Miyaura coupling of bromothiophenes. bohrium.com The development of novel, highly active, and reusable catalysts, including phosphine-ligand-free palladium complexes, will be crucial for enhancing the sustainability of these processes. bohrium.com

Another avenue for sustainable synthesis is the exploration of decarboxylative cross-coupling reactions. This method offers a metal-waste-free alternative to traditional cross-coupling by utilizing carboxylic acid derivatives instead of organometallic reagents, thereby reducing byproducts. smolecule.com Applying this strategy to precursors of this compound could lead to more atom-economical and environmentally benign syntheses. Furthermore, transition-metal-free reactions, such as those employing inexpensive and safe reagents like potassium ethyl xanthogenate (EtOCS2K) as a thiol surrogate, present an attractive strategy for the synthesis of substituted thiophenes. organic-chemistry.org

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) offer a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netbeilstein-journals.org The integration of this compound and its derivatives into novel MCRs is a largely unexplored area with significant potential.

For instance, this compound could serve as a key building block in the synthesis of dihydropyridine (B1217469) derivatives through one-pot multi-component reactions. researchgate.net Such reactions, often catalyzed by agents like ceric ammonium (B1175870) nitrate, can proceed under mild, solvent-free conditions. researchgate.net While some studies have noted that heteroaromatic aldehydes, including bromothiophene derivatives, may not always yield the desired products in certain MCRs, further investigation into suitable catalysts and reaction conditions could overcome these limitations. beilstein-journals.org The development of MCRs involving this compound would enable the efficient synthesis of diverse libraries of complex heterocyclic compounds for biological screening and materials science applications.

Advanced Applications in Emerging Technologies

The unique electronic properties of the thiophene ring make this compound a promising candidate for applications in a variety of emerging technologies. jcu.edu.au Its ability to be readily functionalized allows for the fine-tuning of its electronic and optical properties.

In the field of organic electronics, derivatives of this compound can serve as building blocks for conductive polymers and organic semiconductors. smolecule.com The bromine atom provides a reactive site for polymerization and the formation of extended π-conjugated systems, which are essential for charge transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). jcu.edu.au Future research will likely focus on synthesizing novel oligomers and polymers incorporating the this compound unit to enhance device performance and stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-2,5-dimethylthiophene, and how are intermediates purified?

- Methodological Answer : A common synthesis involves treating precursors with hydroiodic acid (HI) and sodium bisulfite (NaHSO₃) for deprotection and stabilization . For example, Gould’s modified procedure uses HI reflux followed by extraction with tert-butyl methyl ether (TBME) and aqueous workup . Purification typically employs column chromatography (CC) with solvents like petroleum ether/ethyl acetate (3:1) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and aromaticity. Mass spectrometry (HRMS/MALDI) confirms molecular weight and isotopic patterns . For example, ¹H NMR peaks at δ 2.23–2.41 ppm correlate with methyl groups, while thiophene ring protons appear at δ 6.75–7.26 ppm .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in a sealed, dry container protected from light to prevent bromine dissociation or thiophene ring degradation . Avoid prolonged exposure to moisture, which may hydrolyze the C-Br bond.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom at the 3-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, while methyl groups at 2- and 5-positions enhance steric hindrance, directing regioselectivity . For example, in DTE-POM assemblies, replacing this compound with 2-bromo-3,5-dimethylethiophene alters conjugation and redox properties .

Q. What role does this compound play in supramolecular or materials chemistry applications?

- Methodological Answer : It serves as a precursor for photoresponsive dithienylethene (DTE) ligands in polyoxometalate (POM) assemblies, enabling light-controlled charge transfer . The methyl groups stabilize the open/closed states of DTE via steric effects, which is critical for molecular electronics .

Q. How can researchers resolve contradictions in reactivity data arising from different synthetic protocols?

- Methodological Answer : Discrepancies in yields or side products often stem from reaction conditions (e.g., solvent polarity, catalyst loading). For example, using methyl triflate vs. boron tribromide in ether cleavage leads to divergent intermediates . Systematic optimization via Design of Experiments (DoE) is recommended, with LC-MS monitoring to track byproducts.

Q. What strategies optimize the electronic properties of this compound derivatives for organic semiconductors?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) at specific positions modulates HOMO-LUMO gaps. Computational modeling (DFT) predicts bandgap tuning, while cyclic voltammetry validates redox potentials . For instance, methoxy-thiophenyl substituents enhance π-conjugation in polymers compared to methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.